molecular formula C16H13Cl2NO6S B3510926 dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate

dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate

Cat. No.: B3510926
M. Wt: 418.2 g/mol
InChI Key: DKRKHCGHLYWUDM-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate is an organic compound with the molecular formula C16H14Cl2NO6S. This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, and a terephthalate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with dimethyl terephthalate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

Dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-{[(2,4-dichlorophenyl)sulfonyl]amino}terephthalate
  • Dimethyl 2-{[(4-chlorophenyl)sulfonyl]amino}terephthalate
  • Dimethyl 2-{[(4-methylphenyl)sulfonyl]amino}terephthalate

Uniqueness

Dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and binding properties. The presence of two chlorine atoms in the 2 and 5 positions can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

dimethyl 2-[(2,5-dichlorophenyl)sulfonylamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO6S/c1-24-15(20)9-3-5-11(16(21)25-2)13(7-9)19-26(22,23)14-8-10(17)4-6-12(14)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRKHCGHLYWUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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